CP-724714

Catalog No.
S547932
CAS No.
383432-38-0
M.F
C27H27N5O3
M. Wt
469.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP-724714

CAS Number

383432-38-0

Product Name

CP-724714

IUPAC Name

2-methoxy-N-[(E)-3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]acetamide

Molecular Formula

C27H27N5O3

Molecular Weight

469.5 g/mol

InChI

InChI=1S/C27H27N5O3/c1-18-13-21(8-11-25(18)35-22-9-6-19(2)29-15-22)32-27-23-14-20(7-10-24(23)30-17-31-27)5-4-12-28-26(33)16-34-3/h4-11,13-15,17H,12,16H2,1-3H3,(H,28,33)(H,30,31,32)/b5-4+

InChI Key

LLVZBTWPGQVVLW-SNAWJCMRSA-N

SMILES

CC1=NC=C(C=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C=CCNC(=O)COC)C

Solubility

Soluble in DMSO, not in water

Synonyms

2-methoxy-N-(3-(4-((3-methyl-4-((6-methyl-3-pyridinyl)oxy)phenyl)amino)-6-quinazolinyl)-2-propenyl)acetamide, CP 724,714, CP 724714, CP-724,714, CP-724714, CP724,714, CP724714

Canonical SMILES

CC1=NC=C(C=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C=CCNC(=O)COC)C

Isomeric SMILES

CC1=NC=C(C=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)/C=C/CNC(=O)COC)C

Description

The exact mass of the compound 2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide is 469.21139 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. It belongs to the ontological category of quinazolines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

In Vitro Anticancer Activity

Source

[1] In Vitro Metabolism of 2-Methoxy-N-[3-[4-[3-methyl-4-[(6-methyl- 3-pyridinyl)oxy]anilino]-6-quinazolinyl]prop-2-enyl]acetamide (CP-724,714). Inoue, Kiyoshi, et al. Drug Metabolism and Disposition, vol. 51, no. 1, 2023, pp. 182-189. PubMed:

Metabolic Studies

Further scientific research focused on understanding how the human body metabolizes CP-724,714. This involved using human liver cells and recombinant enzymes to identify the pathways by which the compound is broken down. The study suggests that both cytochrome P450 enzymes (CYPs) and aldehyde oxidase (AO) are involved in the metabolism of CP-724,714 [1].

Source

[1] In Vitro Metabolism of 2-Methoxy-N-[3-[4-[3-methyl-4-[(6-methyl- 3-pyridinyl)oxy]anilino]-6-quinazolinyl]prop-2-enyl]acetamide (CP-724,714). Inoue, Kiyoshi, et al. Drug Metabolism and Disposition, vol. 51, no. 1, 2023, pp. 182-189. PubMed:

CP-724714 is a selective inhibitor of the human epidermal growth factor receptor 2, also known as HER2 or ErbB2. This compound is classified as a small molecule and has garnered attention for its potential therapeutic applications in oncology, particularly in the treatment of breast cancer and other HER2-positive tumors. The chemical formula for CP-724714 is C27H27N5O3, and it has a molecular weight of approximately 469.55 g/mol. Its structure features a methoxy group and a quinazoline core, which are essential for its inhibitory activity against HER2 .

  • There is no information available regarding the mechanism of action of this compound.
  • If it was designed for a specific biological target, further research would be needed to elucidate its interaction with that target.
  • Due to the lack of specific information, it is impossible to assess the safety hazards of this compound.
  • Any potential for toxicity, flammability, or reactivity would require dedicated experimental studies.

The primary mechanism of action of CP-724714 involves the inhibition of HER2 phosphorylation and homodimerization, which are critical processes for HER2-mediated signaling pathways that promote tumor growth and survival. By binding to the ATP-binding site of the HER2 receptor, CP-724714 effectively blocks downstream signaling cascades that contribute to cancer cell proliferation . The compound has demonstrated a high degree of selectivity for HER2 over other receptor tyrosine kinases, exhibiting an IC50 value of approximately 10 nM against HER2, while showing 500-1000-fold selectivity over related receptors such as EGFR (epidermal growth factor receptor) .

CP-724714 has been extensively studied for its biological activity in various preclinical models. In vitro studies have shown that it effectively inhibits the growth of HER2-positive breast cancer cell lines. Additionally, it has been evaluated in clinical trials, where it displayed acceptable tolerability at doses up to 250 mg twice daily, although some patients experienced liver-related toxicities . The compound's pharmacokinetic profile indicates that plasma concentrations exceed those required for efficacy in preclinical models, suggesting potential effectiveness in clinical settings .

The synthesis of CP-724714 involves several key steps that include the formation of the quinazoline ring and subsequent modifications to introduce the methoxy and acetamide groups. One reported method includes the use of copper-mediated coupling reactions to form the desired structure efficiently. Various synthetic routes have been explored to optimize yield and purity, including high-performance liquid chromatography purification techniques .

CP-724714 is primarily investigated for its application in treating HER2-positive breast cancer. Its selective inhibition of HER2 makes it a candidate for combination therapies with other anticancer agents, potentially enhancing therapeutic outcomes in patients with advanced disease . Beyond oncology, recent studies suggest that CP-724714 may have antiviral properties, particularly against certain coronaviruses, indicating possible broader applications in infectious disease treatment .

Several compounds share structural similarities or target similar pathways as CP-724714. Below is a comparison highlighting their uniqueness:

Compound NameStructure SimilaritySelectivityPrimary Use
TrastuzumabMonoclonal antibody targeting HER2HighBreast Cancer
LapatinibDual inhibitor of EGFR and HER2ModerateBreast Cancer
NeratinibIrreversible pan-HER inhibitorHighBreast Cancer
AfatinibIrreversible EGFR inhibitorModerateLung Cancer

Uniqueness of CP-724714:

  • Selectivity: CP-724714 exhibits exceptional selectivity for HER2 over other tyrosine kinases.
  • Mechanism: Unlike monoclonal antibodies like trastuzumab, which target extracellular domains, CP-724714 inhibits intracellular signaling.
  • Potential

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

469.21138974 g/mol

Monoisotopic Mass

469.21138974 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I05QZ0S4V3

Other CAS

383432-38-0
537705-08-1

Wikipedia

Cp-724714

Dates

Modify: 2023-08-15
1: Feng B, Xu JJ, Bi YA, Mireles R, Davidson R, Duignan DB, Campbell S, Kostrubsky VE, Dunn MC, Smith AR, Wang HF. Role of hepatic transporters in the disposition and hepatotoxicity of a HER2 tyrosine kinase inhibitor CP-724,714. Toxicol Sci. 2009 Apr;108(2):492-500. doi: 10.1093/toxsci/kfp033. Epub 2009 Feb 17. PubMed PMID: 19223659.
2: Jani JP, Finn RS, Campbell M, Coleman KG, Connell RD, Currier N, Emerson EO, Floyd E, Harriman S, Kath JC, Morris J, Moyer JD, Pustilnik LR, Rafidi K, Ralston S, Rossi AM, Steyn SJ, Wagner L, Winter SM, Bhattacharya SK. Discovery and pharmacologic characterization of CP-724,714, a selective ErbB2 tyrosine kinase inhibitor. Cancer Res. 2007 Oct 15;67(20):9887-93. PubMed PMID: 17942920.
3: Guo F, Letrent SP, Munster PN, Britten CD, Gelmon K, Tolcher AW, Sharma A. Pharmacokinetics of a HER2 tyrosine kinase inhibitor CP-724,714 in patients with advanced malignant HER2 positive solid tumors: correlations with clinical characteristics and safety. Cancer Chemother Pharmacol. 2008 Jun;62(1):97-109. Epub 2007 Sep 6. PubMed PMID: 17805538.
4: Munster PN, Britten CD, Mita M, Gelmon K, Minton SE, Moulder S, Slamon DJ, Guo F, Letrent SP, Denis L, Tolcher AW. First study of the safety, tolerability, and pharmacokinetics of CP-724,714 in patients with advanced malignant solid HER2-expressing tumors. Clin Cancer Res. 2007 Feb 15;13(4):1238-45. PubMed PMID: 17317835.
5: Guo F, Letrent SP, Sharma A. Population pharmacokinetics of a HER2 tyrosine kinase inhibitor CP-724,714 in patients with advanced malignant HER2 positive solid tumors. Cancer Chemother Pharmacol. 2007 Nov;60(6):799-809. Epub 2007 Feb 7. PubMed PMID: 17285315.

Explore Compound Types